molecular formula C14H12N4O2S B2659576 2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 338413-84-6

2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B2659576
CAS No.: 338413-84-6
M. Wt: 300.34
InChI Key: XHMRMSMFOYNZLE-UHFFFAOYSA-N
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Description

2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound featuring a tetrahydrothienopyridine scaffold substituted with a 4-nitrophenyl group at the 6-position and a cyano group at the 3-position. Its structure combines electron-withdrawing (nitro and cyano) groups, which influence its electronic properties and interactions with biological targets. Commercial availability of this compound has been documented, with purity ≥95% and pricing ranging from $109/mg to $120/5 mg .

Properties

IUPAC Name

2-amino-6-(4-nitrophenyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c15-7-12-11-5-6-17(8-13(11)21-14(12)16)9-1-3-10(4-2-9)18(19)20/h1-4H,5-6,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMRMSMFOYNZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-nitrobenzaldehyde with a suitable thieno[2,3-c]pyridine precursor in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-6-(4-aminophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile as an anticancer agent. Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines by targeting specific cellular pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The compound may inhibit key enzymes or receptors that are critical for cancer cell survival and proliferation. For instance, it could interact with the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancers.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. Further research is needed to optimize its pharmacological properties and assess its safety profile in clinical settings.

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of this compound. Preliminary data suggest that it may exhibit activity against various bacterial strains, making it a candidate for development into new antimicrobial therapies.

  • Testing Methods : Antimicrobial efficacy is typically evaluated using disk diffusion assays or broth microdilution methods to determine minimum inhibitory concentrations (MICs).
  • Potential Applications : If effective against resistant strains of bacteria, this compound could play a role in addressing the growing concern of antibiotic resistance.

Material Science Applications

The unique chemical structure of this compound also opens avenues for applications in materials science.

  • Organic Electronics : Its electronic properties may be suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The presence of electron-withdrawing nitro groups can enhance charge transport characteristics.
  • Polymer Chemistry : Incorporating this compound into polymer matrices could lead to materials with enhanced thermal stability or improved mechanical properties.

Summary Table of Applications

Application AreaPotential UsesCurrent Research Status
Anticancer ActivityTargeting cancer cell proliferationIn vitro studies showing promising results
Antimicrobial PropertiesDevelopment of new antibioticsPreliminary testing underway
Organic ElectronicsComponents for OLEDs and OPVsInvestigative research ongoing
Polymer ChemistryEnhancing properties of polymersEarly-stage exploration

Mechanism of Action

The mechanism by which 2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to the observed biological effects. The exact pathways involved can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. In contrast, 3,4,5-trimethoxyphenyl derivatives (electron-donating) exhibit high anti-mitotic activity by fitting into the hydrophobic colchicine-binding site of tubulin .
  • Steric Effects : Bulkier substituents like benzyl or tert-butoxycarbonyl may reduce target engagement due to steric hindrance, whereas smaller groups (methyl, nitro) optimize interactions .

Role of the 2-Amino and 3-Cyano Groups

The 2-amino group is essential for activity across analogs, particularly in adenosine receptor modulation, where it likely forms hydrogen bonds with target proteins . The 3-cyano group in the target compound may enhance stability and influence dipole interactions compared to carboxylate or benzoyl substituents in other analogs (e.g., 3b, 3c) .

Anti-Mitotic and Tubulin Inhibition

Derivatives with 3,4,5-trimethoxyphenyl groups (e.g., from ) inhibit tubulin polymerization at sub-micromolar concentrations (IC50 < 1 µM). Docking studies reveal their trimethoxyphenyl moiety occupies the same β-tubulin pocket as DAMA-colchicine, a known tubulin inhibitor . The target compound’s 4-nitrophenyl group, while structurally distinct, may exhibit similar activity through π-π stacking or electrostatic interactions, though specific data are lacking.

Adenosine Receptor Modulation

2-Amino-thienopyridines with 4-methyl or 3-(trifluoromethyl)phenyl substitutions (e.g., PD 81,723) demonstrate dual activity as A1 adenosine receptor allosteric enhancers and competitive antagonists. The 4-nitrophenyl group’s electron-withdrawing nature could enhance receptor binding affinity compared to methyl or trifluoromethyl groups, but this remains untested .

Physicochemical Data

Property Target Compound 6-Methyl Analog (3b) 6-(tert-Butoxycarbonyl) Analog (3c)
Molecular Weight 340.34 g/mol (calculated) 254.29 g/mol 324.37 g/mol
Melting Point Not reported 220–222°C 185–187°C
Solubility Likely low (nitro/cyano groups) Moderate (carboxylic acid) Low (Boc protection)

Biological Activity

2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a thieno[2,3-c]pyridine core with an amino group and a nitrophenyl substituent, which are believed to contribute to its pharmacological properties.

  • Molecular Formula : C14H12N4O2S
  • Molecular Weight : 300.34 g/mol
  • CAS Number : 338413-84-6
  • Structural Features : The compound includes an amino group at the 2-position, a nitrophenyl group at the 6-position, and a carbonitrile group at the 3-position.

Antitumor Properties

Research indicates that this compound may possess significant antitumor activity . Preliminary studies have shown that it can inhibit certain enzymes involved in cancer progression, suggesting its potential as a therapeutic agent in oncology.

Antiviral Activity

The compound has also been evaluated for its antiviral properties , particularly against the influenza A virus. In vitro assays demonstrated that it exhibits significant inhibitory activity, highlighting its potential role in antiviral drug development.

Inhibition of Cytokine Production

Another notable biological activity is its ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood. This suggests potential applications in inflammatory diseases where TNF-alpha plays a crucial role .

Enzyme Inhibition

The compound's structural features allow it to interact with various biological targets, leading to alterations in critical biological pathways. These interactions are essential for understanding its mechanism of action and optimizing its therapeutic applications.

Synthesis and Evaluation

Various synthesis methods have been developed for creating this compound. One common approach involves cyclization reactions using nitroaniline and carbonitrile derivatives under controlled conditions. The resulting compounds have been screened for their pharmacological activities.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrileLacks nitrophenyl groupModerate antitumor activitySimpler structure
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrileMethyl substitution instead of nitrophenylVarying enzyme inhibitionMethyl group alters solubility
4-Nitrophenyl-thieno[2,3-c]pyridine derivativesNo amino or cyano groupsVaries widelyFocus on nitrophenyl reactivity

This comparison illustrates how variations in substituents can significantly influence the biological activity and chemical properties of similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile?

  • Methodology : Solvent-free cyclocondensation reactions using sodium ethoxide as a base catalyst are effective for synthesizing structurally related pyridinecarbonitriles. For example, 2-amino-6-methyl-4-aryl derivatives can be synthesized via reactions between 1-methyl-3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones and malononitrile under solvent-free conditions . Alternative routes may involve Michael addition followed by cyclization, as seen in the synthesis of hexahydropyrano[3,2-c]pyridine derivatives using ylidenemalononitriles and piperidones in methanol .
  • Key Considerations : Optimize reaction time, temperature (typically 60–80°C), and stoichiometry of the nitroaryl precursor to minimize byproducts.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the presence of the tetrahydrothienopyridine core, nitrile (δ ~110–120 ppm in 13^13C), and nitro groups (δ ~8.5–9.5 ppm in 1^1H for aromatic protons adjacent to -NO2_2) .
  • IR : Peaks at ~2,216 cm1^{-1} (C≡N stretch) and ~1,520–1,350 cm1^{-1} (asymmetric -NO2_2 stretch) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
    • Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile) for validation .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated?

  • Methodology :

  • Intermediate Trapping : Use in situ NMR or quenching experiments to identify intermediates (e.g., enamine or imine species formed during cyclization) .
  • Computational Studies : Density Functional Theory (DFT) to model transition states and activation energies for key steps like ring closure or nitro group incorporation.
    • Case Study : In related pyridinecarbonitrile syntheses, mechanisms involve nucleophilic attack of malononitrile on a ketone intermediate, followed by cyclization and aromatization .

Q. How should researchers address contradictions in synthetic yields or purity across different methodologies?

  • Troubleshooting Framework :

  • Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted nitroaryl precursors or oxidation byproducts).
  • Condition Optimization : Vary solvent polarity (e.g., methanol vs. solvent-free systems) and catalyst load (sodium ethoxide vs. other bases) to improve selectivity .
    • Example : Solvent-free methods may reduce side reactions but require precise temperature control to prevent decomposition of the nitro group .

Q. What strategies are recommended for evaluating the pharmacological potential of this compound?

  • Experimental Design :

  • In Vitro Assays : Screen against kinase targets (e.g., JAK2 or PI3K) due to structural similarity to known inhibitors. Use ATP-competitive binding assays with fluorescence polarization .
  • Cytotoxicity Profiling : Test in normal cell lines (e.g., HEK293) to assess selectivity vs. cancer cells.
    • Data Analysis : Correlate substituent effects (e.g., nitro vs. trifluoromethyl groups) with activity using SAR tables .

Q. What computational tools can predict the reactivity or stability of this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Study solvation effects and conformational stability in biological membranes.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to protein targets (e.g., cytochrome P450 enzymes) .
    • Validation : Compare predicted NMR chemical shifts (via ACD/Labs or ChemDraw) with experimental data to refine computational models .

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